molecular formula C18H27N3O3S B2756841 N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899977-56-1

N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2756841
CAS No.: 899977-56-1
M. Wt: 365.49
InChI Key: AUASDMJUZJJMGD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C17H25N3O3S
Molecular Weight 351.5 g/mol
CAS Number 941888-16-0
IUPAC Name This compound

N-cyclopentyl derivatives have been studied for their ability to interact with various biological targets. The thioacetamide moiety is known for its role in mediating biological responses through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit anticancer and antibacterial properties by disrupting cellular processes in target organisms.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer activity. A study reported that related compounds selectively inhibited the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound's log GI(50) values for HOP-92 and U251 cell lines were reported as -6.01 and -6.00 respectively, indicating potent activity against these cancer types .

Antibacterial Activity

The compound has also shown promising antibacterial effects. In a comparative study of synthesized compounds with similar structures, it was found that certain derivatives inhibited the growth of pathogenic bacteria effectively. The structure–activity relationship (SAR) analysis revealed that modifications in the thio group significantly influenced antibacterial potency .

Bioluminescence Inhibition

Additionally, N-cyclopentyl derivatives were tested for their ability to inhibit bioluminescence in Photobacterium leiognathi, a model organism used to assess environmental toxicity and microbial interactions. The inhibition of bioluminescence suggests potential applications in environmental monitoring and microbial ecology .

Case Studies

Case Study 1: Anticancer Efficacy

A research team synthesized a series of thioacetamides and evaluated their anticancer properties. Among them, N-cyclopentyl derivatives exhibited selective cytotoxicity towards specific cancer cell lines. The study concluded that structural modifications could enhance therapeutic efficacy against resistant cancer phenotypes .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, N-cyclopentyl derivatives were screened against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria compared to Gram-negative strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Properties

IUPAC Name

N-cyclopentyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-11-5-10-21-15-9-4-3-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-1-2-7-13/h13,22H,1-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASDMJUZJJMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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